molecular formula C9H7IS B6267618 5-iodo-3-methyl-1-benzothiophene CAS No. 17514-73-7

5-iodo-3-methyl-1-benzothiophene

Cat. No.: B6267618
CAS No.: 17514-73-7
M. Wt: 274.1
InChI Key:
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Description

5-Iodo-3-methyl-1-benzothiophene is a heterocyclic compound that contains both sulfur and iodine atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in various fields such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-3-methyl-1-benzothiophene typically involves the iodination of 3-methyl-1-benzothiophene. One common method is the electrophilic substitution reaction where iodine is introduced to the benzothiophene ring. This can be achieved using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-methyl-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical reagents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

The major products formed from these reactions include various substituted benzothiophenes, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

5-Iodo-3-methyl-1-benzothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-iodo-3-methyl-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-benzothiophene: Lacks the iodine substituent, making it less reactive in certain chemical reactions.

    5-Bromo-3-methyl-1-benzothiophene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    5-Chloro-3-methyl-1-benzothiophene:

Uniqueness

5-Iodo-3-methyl-1-benzothiophene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom enhances the compound’s ability to participate in halogen bonding and other interactions, making it valuable in various chemical and biological applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-iodo-3-methyl-1-benzothiophene involves the introduction of an iodine atom at the 5-position of a benzothiophene ring, followed by the addition of a methyl group at the 3-position.", "Starting Materials": [ "Benzothiophene", "Iodine", "Methyl Grignard reagent", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Magnesium", "Bromobenzene" ], "Reaction": [ "Step 1: Preparation of 5-bromobenzothiophene by reacting benzothiophene with bromobenzene in the presence of magnesium and diethyl ether.", "Step 2: Iodination of 5-bromobenzothiophene by reacting it with iodine and sodium hydroxide in water.", "Step 3: Preparation of 3-methyl-1-benzothiophene by reacting 5-iodobenzothiophene with methyl Grignard reagent in diethyl ether.", "Step 4: Introduction of iodine at the 5-position of 3-methyl-1-benzothiophene by reacting it with iodine and hydrochloric acid in acetic acid.", "Step 5: Purification of the final product by washing with water, drying with sodium sulfate, and recrystallization from a suitable solvent." ] }

CAS No.

17514-73-7

Molecular Formula

C9H7IS

Molecular Weight

274.1

Purity

95

Origin of Product

United States

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